molecular formula C15H15N3O B13884168 4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine

4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine

Cat. No.: B13884168
M. Wt: 253.30 g/mol
InChI Key: VPUGJEBDJNVZCM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylmethanol with 1H-indazole-3-amine in the presence of a suitable catalyst. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The molecular pathways involved include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and growth .

Comparison with Similar Compounds

4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine

InChI

InChI=1S/C15H15N3O/c1-10-5-7-11(8-6-10)9-19-13-4-2-3-12-14(13)15(16)18-17-12/h2-8H,9H2,1H3,(H3,16,17,18)

InChI Key

VPUGJEBDJNVZCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC3=C2C(=NN3)N

Origin of Product

United States

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